Methyl 5-bromofuran-2-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Methyl 5-bromofuran-2-carboxylate is a heterocyclic compound . . It’s often used as a building block in organic synthesis , implying its role in the formation of more complex molecules.
Mode of Action
It has been used in the suzuki–miyaura coupling of immunomodulatory imide drug derivatives . This suggests that it may interact with its targets through the formation of Csp2–Csp2 bonds .
Biochemical Pathways
Its use in the suzuki–miyaura coupling suggests that it may be involved in the synthesis of pharmaceutically relevant structures .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
Its use in the synthesis of pharmaceutically relevant structures suggests that it may have significant effects at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a sealed, dark, and well-ventilated place, away from fire sources and oxidants . This suggests that exposure to light, oxygen, and heat could potentially degrade the compound and reduce its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromofuran-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl furan-2-carboxylate using bromine in the presence of a catalyst . The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted furan derivatives, depending on the nucleophile used.
Oxidation Reactions: Furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: Corresponding alcohols.
Scientific Research Applications
Methyl 5-bromofuran-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromofuran-2-carboxylate
- 5-Bromofuran-2-carbaldehyde
- 5-Bromofuran-2-carboxylic acid
- Methyl 4,5-dibromo-2-furoate
Uniqueness
Methyl 5-bromofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position of the furan ring enhances its reactivity and allows for selective functionalization . This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
Properties
IUPAC Name |
methyl 5-bromofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPIDMAELBIRLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344805 | |
Record name | Methyl 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2527-99-3 | |
Record name | Methyl 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-bromofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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